![molecular formula C17H17N3O3S B2758968 3-(4-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide CAS No. 2034327-06-3](/img/structure/B2758968.png)
3-(4-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide
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Description
3-(4-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anti-Inflammatory Properties : The compound’s structure suggests potential anti-inflammatory activity. Researchers investigate its role in modulating inflammatory pathways, which could lead to novel drug candidates for conditions like arthritis or autoimmune diseases .
- Antioxidant Activity : Derived from dihydroferulic acid, this compound exhibits antioxidant properties. It scavenges free radicals and may contribute to cellular protection .
- Dihydroferulic Acid Precursor : Dihydroferulic acid, a major metabolite of curcumin, is synthesized from this compound. Researchers explore its role in natural product biosynthesis and its potential applications .
- Synthetic Building Block : Due to its stability and biological activity, 3-(4-methoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide serves as a valuable intermediate in organic synthesis. It can participate in esterification, etherification, and other common reactions .
- Shorbic Acid : Also known as shorbic acid, this compound contributes to the flavor and fragrance industry. Its aromatic properties make it useful in creating scents and flavors .
- Metabolite in Humans : Dihydroferulic acid, a metabolite of this compound, is produced by human gut microbiota. Understanding its role in metabolism provides insights into gut health and microbial interactions .
- Anesthetic Properties : Although not widely explored, some studies suggest that this compound has sedative and analgesic effects. Further research could uncover its potential as an anesthetic agent .
Pharmaceutical Research and Drug Development
Natural Product Synthesis
Chemical Intermediates and Organic Synthesis
Flavor and Fragrance Industry
Biological Metabolism and Gut Microbiota
Anesthetic Applications
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-18-16(23-20-11)14-9-10-24-17(14)19-15(21)8-5-12-3-6-13(22-2)7-4-12/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKINBXPQLMEKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.